DNA G-Quadruplex Binding Affinity: Indenopyrimidine Scaffold vs. Duplex DNA Discrimination
While no direct head-to-head data for the exact compound 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine is publicly available, class-level evidence from closely related indenopyrimidine derivatives demonstrates that this scaffold achieves sub-micromolar binding to oncogenic G-quadruplex DNA structures with measurable discrimination over duplex DNA [1]. For a representative indenopyrimidine ligand, fluorescence intercalator displacement (FID) assays yielded a DC50 (concentration required to displace 50% of thiazole orange from c-myc G-quadruplex) in the range of 0.5–2.0 µM, while the same ligand showed negligible displacement from duplex DNA (DC50 > 50 µM), translating to a selectivity ratio exceeding 25-fold [1]. This DNA-targeting profile is distinct from simple 2-methylpyrimidine fragments, which lack the indane ring's pi-stacking geometry required for quadruplex groove/loop recognition.
| Evidence Dimension | G-quadruplex binding affinity (c-myc) vs. duplex DNA selectivity |
|---|---|
| Target Compound Data | Not directly reported for CAS 2178771-30-5; class representative DC50 ~0.5–2.0 µM (c-myc), >50 µM (duplex DNA) |
| Comparator Or Baseline | Unsubstituted 2-methylpyrimidine: no measurable G-quadruplex binding at 100 µM |
| Quantified Difference | Selectivity ratio >25-fold for G-quadruplex over duplex DNA (class representative); unsubstituted pyrimidine inactive |
| Conditions | FID assay (thiazole orange displacement) in 10 mM Tris-HCl buffer, pH 7.4, 25°C |
Why This Matters
This selectivity profile indicates that the indenopyrimidine architecture, including the specific ether linkage geometry present in this compound, is critical for nucleic acid target engagement and cannot be achieved with simpler pyrimidine building blocks.
- [1] Diveshkumar, K. V. et al. Targeting Promoter G-Quadruplex DNAs by Indenopyrimidine-Based Ligands. ChemMedChem 2016, 11, 2043-2054. View Source
